

An In-depth Technical Guide to the Chemical Structure and Synthesis of Pemedolac

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For Researchers, Scientists, and Drug Development Professionals

Abstract

Pemedolac, chemically known as cis-1-ethyl-1,3,4,9-tetrahydro-4-(phenylmethyl)pyrano[3,4-b]indole-1-acetic acid, is a non-steroidal anti-inflammatory drug (NSAID) with potent analgesic properties. This technical guide provides a comprehensive overview of the chemical structure and a detailed, step-by-step synthesis pathway of **Pemedolac**. The information presented herein is curated for researchers, scientists, and professionals involved in drug development and medicinal chemistry. This document includes tabulated quantitative data, detailed experimental protocols, and a visual representation of the synthesis pathway to facilitate a thorough understanding of this compound.

Chemical Structure and Properties

Pemedolac is a complex heterocyclic compound featuring a pyrano[3,4-b]indole core. The chemical formula is C₂₂H₂₃NO₃, and it has a molecular weight of 349.42 g/mol . The structure is characterized by a cis-relationship between the ethyl and acetic acid groups at the C1 position of the pyran ring.

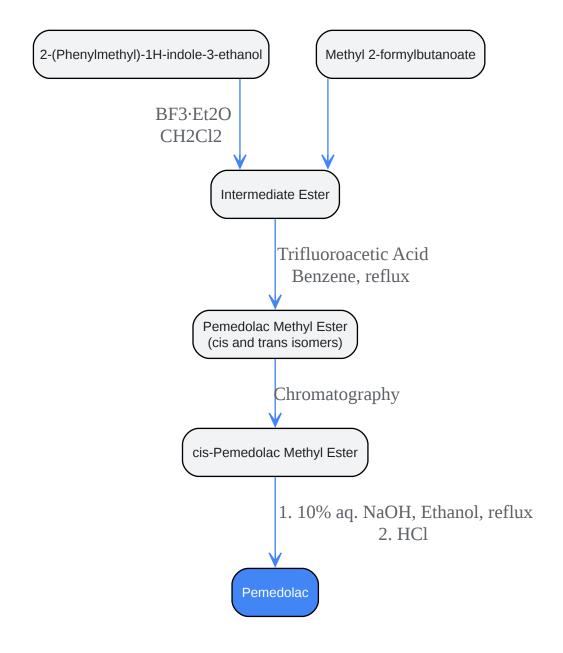


Property	Value	Reference	
IUPAC Name	(1RS,4SR)-1-Ethyl-1,3,4,9- tetrahydro-4- (phenylmethyl)pyrano[3,4- b]indole-1-acetic acid	[1]	
CAS Number	114716-16-4	[1]	
Molecular Formula	C22H23NO3	[1]	
Molecular Weight	349.42 g/mol	[1]	
Melting Point	144-146 °C	[2]	

Synthesis Pathway

The synthesis of **Pemedolac** is a multi-step process that involves the construction of the key tetrahydropyrano[3,4-b]indole heterocyclic system. The overall synthesis can be broken down into the formation of a key tryptophol intermediate, followed by a cyclization reaction to form the pyran ring, and subsequent hydrolysis to yield the final carboxylic acid.





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Caption: Synthesis pathway of **Pemedolac**.

Experimental Protocols

The following protocols are based on the synthesis described in the scientific literature.

Step 1: Synthesis of the Intermediate Ester

 Reaction: To a solution of 2-(phenylmethyl)-1H-indole-3-ethanol in dichloromethane is added methyl 2-formylbutanoate. The mixture is cooled, and boron trifluoride etherate is added



dropwise.

- Reaction Conditions: The reaction is stirred at room temperature.
- Work-up: The reaction is quenched with water, and the organic layer is separated, washed, dried, and concentrated to yield the crude intermediate ester.

Step 2: Cyclization to Pemedolac Methyl Ester

- Reaction: The crude intermediate ester from the previous step is dissolved in benzene, and trifluoroacetic acid is added.
- Reaction Conditions: The mixture is heated to reflux.
- Work-up: The reaction mixture is cooled, washed with sodium bicarbonate solution and brine, dried, and concentrated. The resulting residue contains a mixture of cis and trans isomers of **Pemedolac** methyl ester.

Step 3: Isomer Separation

 Procedure: The mixture of cis and trans isomers is separated using column chromatography on silica gel.

Step 4: Hydrolysis to Pemedolac

- Reaction: The purified cis-Pemedolac methyl ester is dissolved in ethanol, and a 10% aqueous solution of sodium hydroxide is added.[2]
- Reaction Conditions: The mixture is heated under reflux for 2 hours.
- Work-up: The ethanol is removed under reduced pressure. The aqueous residue is washed
 with ether, then acidified with concentrated hydrochloric acid. The precipitated product is
 extracted with ether. The combined ether extracts are washed, dried, and concentrated to
 yield Pemedolac. The crude product can be recrystallized from a suitable solvent system
 like benzene/petroleum ether to afford pure Pemedolac.[2]

Quantitative Data

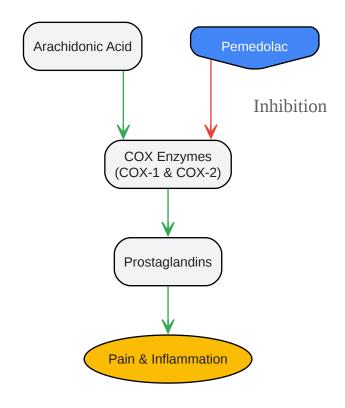


Step	Product	Yield (%)	Melting Point (°C)	Analytical Data	Reference
4	Pemedolac	80% (after recrystallizati on)	144-146	Anal. Calcd. for C ₂₂ H ₂₃ NO ₃ : C, 75.62; H, 6.63; N, 4.01. Found: C, 75.96; H, 6.43; N, 3.99. IR (KBr): 3380, 3260, 1740 cm ⁻¹	[2]

Mechanism of Action

Pemedolac, like other NSAIDs, is a cyclooxygenase (COX) inhibitor. Its analgesic and anti-inflammatory effects are primarily attributed to the inhibition of prostaglandin synthesis. Prostaglandins are lipid compounds that are involved in the signaling of pain and inflammation. By blocking the COX enzymes, **Pemedolac** reduces the production of prostaglandins, thereby alleviating pain and reducing inflammation.





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References

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- 2. US4670462A Substituted 1,3,4,9-tetrahydropyrano(3,4-B)indole-1-acetic acids Google Patents [patents.google.com]
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